molecular formula C18H15BrN4O2S2 B2540570 3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-13-6

3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2540570
CAS No.: 392292-13-6
M. Wt: 463.37
InChI Key: YUCYZWLWOSBRKX-UHFFFAOYSA-N
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Description

3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a thiadiazole ring, and a benzamide group

Properties

IUPAC Name

3-bromo-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S2/c1-11-4-2-7-14(8-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-3-6-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCYZWLWOSBRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Coupling with Benzamide: The final step involves coupling the brominated thiadiazole intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications. For example, its potential to inhibit specific enzymes or receptors could be explored for the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and the bromine atom could play crucial roles in binding to the target, while the benzamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • 2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

The unique positioning of the bromine atom in 3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can significantly influence its chemical reactivity and biological activity compared to its isomers. This makes it a distinct compound with potentially unique applications and properties.

Biological Activity

3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of brominated benzamide with a thiadiazole derivative. The structural characteristics include a bromine atom at the 3-position of the benzamide ring and a thiadiazole moiety linked through a thioether bond. The presence of the m-tolylamino group enhances the compound's lipophilicity and may influence its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal activities. For example, studies have shown that similar thiadiazole derivatives possess minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various pathogens . The specific activity of this compound against bacterial strains remains to be fully elucidated but can be hypothesized based on related compounds.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has garnered considerable attention in recent years. Compounds with similar structures have shown moderate to good anticancer activity in vitro. For instance, derivatives exhibiting selective inhibition against specific cancer cell lines such as K562 (a human myelogenous leukemia cell line) have been documented . The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation.

The proposed mechanisms by which thiadiazole derivatives exert their biological effects include:

  • Inhibition of Enzyme Activity : Many thiadiazoles act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival or cancer cell growth.
  • Interference with DNA Synthesis : Some compounds may inhibit DNA replication or repair mechanisms in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of thiadiazole derivatives including those structurally related to this compound against various bacterial strains. Results indicated promising antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Studies : In vitro tests on related thiadiazole compounds demonstrated selective cytotoxicity against cancer cell lines, suggesting that modifications in the structure can enhance activity against specific targets .

Comparative Analysis

The table below summarizes the biological activities reported for various thiadiazole derivatives:

Compound NameBiological ActivityMIC/MBC ValuesReference
This compoundAntimicrobial (hypothetical based on structure)TBDCurrent Study
N-(3-Phenyl-1,2,4-Thiadiazol-5-Yl)-4-HydroxybenzamideAdenosine A(1) antagonistK(i)=7 nM
1-Amino-1,3,4-Thiadiazole DerivativesAnticancer (K562 inhibition)IC50=7.4 µM

Q & A

Q. What synthetic strategies are recommended for constructing the thiadiazole and benzamide moieties in this compound?

The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, thiosemicarbazides can react with carboxylic acids to form 2-amino-1,3,4-thiadiazoles, which are further functionalized via nucleophilic substitution or coupling reactions . The benzamide moiety can be introduced by reacting acyl chlorides with amine-functionalized intermediates under basic conditions (e.g., Na₂CO₃ or pyridine) . Microwave-assisted synthesis may enhance reaction efficiency and yield, as demonstrated in similar thiadiazole-benzamide derivatives .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 7.0–8.5 ppm), thiadiazole protons (δ 8.0–9.0 ppm), and amide NH (δ ~10 ppm) .
  • IR: Confirm amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) stretches .
  • X-ray crystallography: Resolve bond lengths and angles (e.g., C-Br: ~1.9 Å, C=O: ~1.2 Å) using SHELX software for refinement. Centrosymmetric dimers via N-H···N hydrogen bonds are common in similar structures .

Q. How can purity and stability be assessed during synthesis?

  • TLC/HPLC: Monitor reaction progress and purity (>95% recommended).
  • Thermogravimetric analysis (TGA): Evaluate thermal stability, particularly for the bromo and thioether groups, which may decompose above 200°C .

Advanced Research Questions

Q. What computational approaches predict binding affinities to biological targets?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., PFOR or kinases). The bromo and thiadiazole groups often occupy hydrophobic pockets .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on hydrogen bonds between the amide group and catalytic residues (e.g., Asp/Glu) .

Q. How can contradictions in biological activity data be resolved?

  • Dose-response curves: Test cytotoxicity (MTT assay) and antimicrobial activity (MIC) across multiple cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .
  • pH-dependent studies: Thiadiazole derivatives may show variable activity due to protonation states. For example, antimicrobial efficacy peaks at pH 6.5–7.5 .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • LogP calculations: Modify substituents (e.g., m-tolyl group) to balance hydrophobicity (ideal LogP: 2–3) .
  • Metabolic stability: Use liver microsomes to identify vulnerable sites (e.g., thioether oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to slow degradation .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound?

  • Variation of substituents: Replace bromo with Cl, CF₃, or NO₂ to assess electronic effects.
  • Bioisosteric replacement: Substitute thiadiazole with oxadiazole or triazole to evaluate ring flexibility .
  • Data interpretation: Use IC₅₀ values and docking scores to correlate structural features with activity (e.g., bromo enhances DNA intercalation) .

Q. What crystallographic challenges arise during structure refinement?

  • Disorder in flexible groups: The thioether and m-tolyl groups may require anisotropic displacement parameters (ADPs) for accurate modeling .
  • Twinned crystals: Use SHELXL’s TWIN command to refine data from non-merohedral twins .

Methodological Resources

  • Synthesis protocols: (bromopropanoyl chloride coupling), (cyclization with N-phenylhydrazine).
  • Computational tools: AutoDock Vina , Gaussian for DFT calculations .
  • Crystallography: SHELX suite for refinement .

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